molecular formula C16H24N2O3 B186564 1-Boc-4-(2-Hydroxyphenylamino)piperidine CAS No. 162045-48-9

1-Boc-4-(2-Hydroxyphenylamino)piperidine

Cat. No. B186564
M. Wt: 292.37 g/mol
InChI Key: HJKUNABSNYEGJB-UHFFFAOYSA-N
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Description

“1-Boc-4-(2-Hydroxyphenylamino)piperidine” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl, among others .


Synthesis Analysis

The synthesis of piperidine derivatives like “1-Boc-4-(2-Hydroxyphenylamino)piperidine” has been a subject of interest in recent scientific literature. One method involves an organophotocatalysed strategy that enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the use of N-Boc-4-piperidines hydrazine crude product, 2-chloro mdas, boron trifluoride diethyl etherate and toluene .


Molecular Structure Analysis

The molecular structure of “1-Boc-4-(2-Hydroxyphenylamino)piperidine” can be represented by the molecular formula C16H24N2O3 . The compound has a molecular weight of 276.37 g/mol .


Chemical Reactions Analysis

Piperidine derivatives like “1-Boc-4-(2-Hydroxyphenylamino)piperidine” are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-(2-Hydroxyphenylamino)piperidine” include a molecular weight of 276.37 g/mol . The compound has a density of 1.013 g/mL at 25°C .

Safety And Hazards

When handling “1-Boc-4-(2-Hydroxyphenylamino)piperidine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19/h4-7,12,17,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUNABSNYEGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625288
Record name tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-Hydroxyphenylamino)piperidine

CAS RN

162045-48-9
Record name tert-Butyl 4-(2-hydroxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6.0 g N-t-butyloxycarbonyl-4-piperidone, 3.3 g of 2-aminophenol, 25 mL of 1,2-dichloroethane, 25 mL of glacial acetic acid, and 500 mg powdered 4 Å molecular sieves was stirred under inert atmosphere. After 30 min, 6.4 g sodium triacetoxyborohydride was added stirring was continued for 38 h. The reaction mixture was poured into 400 mL ethyl acetate and 200 mL saturated aqueous NaHCO3 and the layers separated. The organic layer was washed with brine (2×100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Chromatography of the crude product on silica gel, eluting with a gradient of 1-3% methanol/methylene chloride containing 0.5% concentrated NH4OH gave 1-t-butyloxycarbonyl-4-(2-hydroxyphenylamino)piperidine as an orange foam.
Quantity
6 g
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Reaction Step One
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3.3 g
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25 mL
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25 mL
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6.4 g
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200 mL
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400 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2-hydroxyaniline (5.0 g, 46 mmol), N-t-butyloxycarbonyl-4-piperidinone (9.05 g, 46 mmol) and HOAc (5.7 mL, 100 mmol) in dry toluene (250 mL) was refluxed with azeotropic removal of water for 24 h. The solution was cooled to ambient temperature and to it was added NaCNBH3 (5.8 g, 92 mmol). The resulting mixture was stirred at ambient temperature for 24 h. EtOAc (250 mL) was added and the solution was washed with saturated aqueous NaHCO3 (4×100 mL). The organic phase was dried (MgSO4), filtered, and the solvents were removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using a gradient elution of 15-25% EtOAc-hexanes. 1-t-Butyloxycarbonyl-4-(2-hydroxyphenylamino)piperidine was obtained as a solid (45% yield).
Quantity
5 g
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reactant
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9.05 g
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reactant
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5.7 mL
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reactant
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250 mL
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5.8 g
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250 mL
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Yield
45%

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